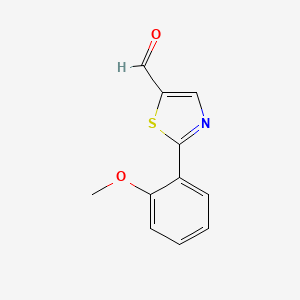

2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Descripción general

Descripción

2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate thioamide precursors with α-haloketones. The reaction typically proceeds under mild conditions, often in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction can be carried out in solvents like ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Análisis De Reacciones Químicas

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles such as amines, hydrazines, and thioamides to form imines, hydrazones, or thiazole derivatives.

Example Reactions:

-

With 2-Aminophenol :

Reacts with 2-aminophenol in the presence of H₂O₂ and titanium tetraisopropoxide (TTIP) to yield 2-substituted benzoxazoles (e.g., 3 in Scheme 2 of ). -

With Thioamides :

Cyclocondensation with phenacyl bromides (e.g., 9a–g ) in ethanol produces 4-aryl thiazoles (e.g., 10a–ab ) .

Oxidation and Reduction

The aldehyde functionality is redox-active, enabling controlled transformations:

| Reaction Type | Reagents/Conditions | Product | Key Applications |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ (acidic medium) | 2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | Synthesis of bioactive derivatives. |

| Reduction | NaBH₄, LiAlH₄ | 2-(2-Methoxyphenyl)-1,3-thiazole-5-methanol | Intermediate for further functionalization. |

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming acetals or Schiff bases:

-

Acetal Formation :

Reacts with 1,2-ethanediol or 1,3-propanediol in the presence of ZrCl₄ to form cyclic acetals (1,3-dioxolanes/dioxanes) . -

Schiff Base Synthesis :

Condensation with aromatic amines (e.g., aniline derivatives) produces imines, which are precursors for antimicrobial agents .

Cycloaddition and Heterocycle Formation

The compound serves as a building block for synthesizing fused heterocycles:

-

With 1,3-Dipolarophiles :

Reacts with nitrile oxides or azides in [3+2] cycloadditions to form isoxazoles or triazoles, respectively .

Comparative Reactivity Analysis

The reactivity of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde is enhanced by:

-

Electron-withdrawing thiazole ring : Increases electrophilicity of the aldehyde.

-

Methoxyphenyl group : Stabilizes intermediates via resonance.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic chemistry, 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde serves as a crucial building block for the synthesis of more complex thiazole derivatives. These derivatives are explored for their diverse chemical reactivities, including oxidation, reduction, and nucleophilic substitution reactions. For instance:

- Oxidation can convert the aldehyde group into a carboxylic acid.

- Reduction can yield corresponding alcohols.

- Substitution allows for modifications of the methoxy group .

Biological Activities

Thiazole derivatives are known for their significant biological activities. Research highlights several key areas where this compound has been investigated:

- Antimicrobial Activity : Thiazoles exhibit potent antimicrobial properties. For example, compounds derived from thiazole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Numerous studies have focused on the anticancer properties of thiazole derivatives. For instance, compounds incorporating thiazole rings have been tested against cancer cell lines such as A549 (lung adenocarcinoma) and HCT-116 (colon cancer), showing promising results with IC50 values indicating effective cytotoxicity .

- Anticonvulsant Effects : Recent studies have explored the anticonvulsant properties of thiazole derivatives in models of induced convulsions, demonstrating their potential as therapeutic agents for seizure disorders .

Case Study 1: Anticancer Activity

A study synthesized various thiazole derivatives and evaluated their anticancer activity using the MTT assay against human glioblastoma U251 cells. One compound showed significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thiazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their viability as new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its molecular targets, while the thiazole ring can participate in various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent for amine protection and deprotection sequences.

2-Methoxyphenyl compounds: A broad category that includes various derivatives with different functional groups.

Uniqueness

2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of its thiazole ring, methoxyphenyl group, and aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Actividad Biológica

2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a thiazole ring fused with a methoxy-substituted phenyl group, contributing to its diverse pharmacological properties.

- Molecular Formula : C11H9NO2S

- Molar Mass : 219.26 g/mol

- Appearance : Off-white to yellow crystalline powder

- Melting Point : Approximately 214-216 °C

- Predicted pKa : 2.14, indicating its acidic nature

Antimicrobial Activity

Research indicates that compounds within the thiazole class, including this compound, exhibit notable effectiveness against various bacterial strains. This compound has shown promising results against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Antitumor Activity

The anticancer potential of this compound has been explored in various studies:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The mechanism of action appears to involve apoptosis induction, as evidenced by phosphatidylserine externalization and caspase activation .

- Case Study Findings : In one study, derivatives of thiazole compounds were synthesized and tested for their anticancer properties. The most effective derivatives exhibited IC50 values ranging from 0.79 to 1.6 μM against murine leukemia cells (L1210) and human cervix carcinoma cells (HeLa) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-1,3-thiazole-5-carboxylic acid | Thiazole ring with amino group | Intermediate in drug synthesis |

| 4-Methylthiazole-5-carboxylic acid | Methyl substitution on thiazole | Distinct antimicrobial properties |

| 5-Carboxythiazole | Carboxylic acid group at position five | Coordination chemistry studies |

The methoxy substitution on the phenyl ring enhances solubility and biological activity compared to other thiazole derivatives, influencing its interaction profile with biological targets .

The compound's mechanism of action involves:

- Inhibition of Mycobacterium tuberculosis : Preliminary studies indicate that derivatives similar to this compound may inhibit the synthesis of mycolic acids in the bacterial cell wall, which is crucial for the survival of Mycobacterium tuberculosis .

- Caspase Activation : Induction of apoptosis in cancer cells through caspase activation has been noted in cytotoxicity assays .

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-9(10)11-12-6-8(7-13)15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBBZSLDMOLYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650814 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-15-8 | |

| Record name | 2-(2-Methoxyphenyl)-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.